Nemonapride - 75272-39-8

Nemonapride

Catalog Number: EVT-292199
CAS Number: 75272-39-8
Molecular Formula: C21H26ClN3O2
Molecular Weight: 387.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Nemonapride, also known as YM-09151-2, is a synthetic benzamide derivative []. It is classified as a dopamine antagonist, primarily targeting dopamine receptors, particularly the D2-like receptor family [, ].

Nemonapride plays a crucial role in scientific research, primarily in neuroscience and pharmacology. It is widely employed as a pharmacological tool to investigate the role of dopamine receptors in various biological processes and disease models. Its high affinity for D2-like receptors makes it valuable in studying dopaminergic pathways [, ].

Future Directions
  • Development of D4-Selective Agonists: Recent crystallographic studies of nemonapride bound to the D4 receptor [] pave the way for the discovery of D4-selective agonists. Such compounds could hold therapeutic potential for conditions where D4 receptor activation is desirable.
  • Understanding Receptor Oligomerization and Cooperativity: Investigating the cooperative binding of nemonapride to D2 receptors [, ] may reveal complexities in receptor function and signal transduction, impacting drug development and disease understanding.

Raclopride

Compound Description: Raclopride is a substituted benzamide derivative with high affinity for dopamine D2 and D3 receptors. It is commonly used as a radioligand ([3H]-raclopride) in research to study the density and distribution of these receptors in the brain. [, , ]

Relevance: Structurally similar to Nemonapride, Raclopride also exhibits potent dopamine D2 receptor antagonism but with lower affinity for D4 receptors. This difference in D4 receptor affinity is particularly important in research differentiating D2 and D4 receptor populations in the brain. Studies frequently employ a subtraction method, utilizing [3H]-Raclopride binding to isolate D4-like binding sites labeled by [3H]-Nemonapride. [, , , , ]

Sulpiride

Compound Description: Sulpiride is a substituted benzamide derivative classified as a selective dopamine D2 receptor antagonist. While its primary mechanism of action involves D2 receptor blockade, Sulpiride also interacts with other neurotransmitter systems, including serotonin and sigma receptors, albeit with lower affinity. [, , , , ]

Relevance: Sulpiride and Nemonapride share structural similarities as substituted benzamide derivatives and both demonstrate high affinity for dopamine D2 receptors. They differ in their pharmacological profiles: Sulpiride displays a broader spectrum of action due to its interaction with additional neurotransmitter systems, whereas Nemonapride shows a higher selectivity for dopamine receptors, particularly the D4 subtype. [, , ]

Desmethylnemonapride

Compound Description: Desmethylnemonapride is the major active metabolite of Nemonapride. It possesses a similar pharmacological profile to the parent compound, acting as a potent antagonist at dopamine D2 receptors. []

Relevance: As the primary metabolite, Desmethylnemonapride likely contributes significantly to Nemonapride's overall clinical effects. Studies investigating Nemonapride's therapeutic spectrum and its relationship with plasma drug concentrations often consider both Nemonapride and Desmethylnemonapride levels. []

Spiperone

Compound Description: Spiperone is a potent dopamine D2 receptor antagonist with a high affinity for the receptor. Like Raclopride, [3H]-Spiperone is frequently used as a radioligand in research to map and quantify dopamine D2 receptor distribution in the brain. [, , , ]

Relevance: Structurally distinct from Nemonapride, Spiperone shares a similar pharmacological profile as a high-affinity D2 receptor antagonist. While both ligands bind to D2 receptors, Spiperone demonstrates a different binding profile, showing similar affinity for D2 and D3 receptors, unlike Nemonapride, which exhibits higher affinity for the D4 subtype. This difference in binding profiles makes Spiperone a useful tool in studies aiming to differentiate between D2-like receptor subtypes. [, , ]

Ketanserin

Compound Description: Ketanserin is a drug recognized for its antagonistic action at serotonin 5-HT2A receptors. It exhibits high affinity for these receptors and is frequently utilized as a radioligand ([3H]-Ketanserin) in research to investigate 5-HT2A receptor density and function. []

Relevance: While not structurally related to Nemonapride, Ketanserin's interaction with serotonin 5-HT2A receptors is particularly relevant. Research reveals that [3H]-Nemonapride, in addition to labeling dopamine D4 receptors, also displays considerable binding to 5-HT2A receptors in primate cerebral cortex. This overlap in binding profiles suggests that studies using [3H]-Nemonapride to investigate D4 receptors might require additional controls or the use of selective 5-HT2A antagonists like Ketanserin to differentiate between these receptor populations. []

MDL 100907

Compound Description: MDL 100907 is a highly selective antagonist for serotonin 5-HT2A receptors. It exhibits high affinity for these receptors and is a valuable pharmacological tool for investigating the role of 5-HT2A receptors in various physiological and pathological processes. []

Relevance: Though structurally dissimilar to Nemonapride, MDL 100907 is relevant due to its ability to displace [3H]-Nemonapride binding in the primate cerebral cortex. This finding highlights that [3H]-Nemonapride binding sites in this region may not solely represent D4 receptors but also include a significant population of 5-HT2A receptors. The use of MDL 100907 as a selective 5-HT2A antagonist helps clarify the nature of [3H]-Nemonapride binding and emphasizes the need for careful interpretation of results from studies using this radioligand. []

Source and Classification

Nemonapride is derived from the amino acid D-alanine and is classified as a piperazine derivative. Its chemical structure allows it to act selectively on dopamine receptors, which is crucial for its effectiveness in managing symptoms of psychosis. The compound was developed as part of ongoing research into improving antipsychotic therapies with reduced side effects.

Synthesis Analysis

The synthesis of Nemonapride has been described in multiple studies, highlighting various methodologies. One effective approach involves a nine-step synthesis starting from D-alanine. Key steps include:

  1. Formation of the Piperazine Ring: The initial reaction involves the formation of a piperazine structure through cyclization reactions.
  2. Acylation: Subsequent steps typically involve acylation reactions to introduce functional groups essential for receptor binding.
  3. Purification: The final product is purified using crystallization techniques to ensure high purity suitable for pharmacological evaluation.

Specific methods reported include the use of phase-transfer catalysis and protecting-group-free strategies, which streamline the synthesis process while maintaining high yields and purity levels .

Molecular Structure Analysis

Nemonapride's molecular formula is C₁₆H₁₈ClN₃O, featuring a piperazine ring and several functional groups that enhance its pharmacological activity. The molecular structure can be analyzed as follows:

  • Molecular Weight: Approximately 305.78 g/mol.
  • Functional Groups: The presence of a chlorine atom and an amide group contributes to its interaction with dopamine receptors.
  • 3D Structure: Computational modeling has shown that Nemonapride adopts a conformation that optimally fits into the binding site of dopamine receptors, facilitating effective receptor antagonism.
Chemical Reactions Analysis

Nemonapride undergoes various chemical reactions during its synthesis and metabolism:

  1. Acylation Reactions: These are critical for modifying the piperazine core to enhance receptor affinity.
  2. Hydrolysis: In vivo, Nemonapride may undergo hydrolysis, leading to metabolite formation that can influence its pharmacological effects.
  3. Receptor Binding: The primary reaction of interest involves binding to dopamine receptors, where it competes with endogenous dopamine.

These reactions are essential for understanding both the synthesis pathway and the drug's mechanism of action in therapeutic contexts .

Mechanism of Action

Nemonapride primarily functions as an antagonist at dopamine D2 and D3 receptors. Its mechanism can be summarized as follows:

  • Dopamine Receptor Interaction: By binding to these receptors, Nemonapride inhibits the action of dopamine, which is often elevated in psychotic states.
  • Reduction of Symptoms: This antagonism results in a decrease in positive symptoms of schizophrenia, such as hallucinations and delusions.
  • Selective Activity: Compared to other antipsychotics, Nemonapride exhibits a selective profile that minimizes extrapyramidal side effects commonly associated with non-selective dopamine antagonists.
Physical and Chemical Properties Analysis

Nemonapride possesses several notable physical and chemical properties:

  • Solubility: It is moderately soluble in water, which influences its bioavailability.
  • Stability: The compound shows stability under physiological conditions, making it suitable for therapeutic use.
  • Melting Point: Specific melting point data indicates solid-state characteristics that are important for formulation development.

These properties are critical for understanding how Nemonapride behaves in biological systems and its formulation as a pharmaceutical product .

Applications

Nemonapride's primary application is in psychiatry as an antipsychotic agent. Its unique profile allows it to be effective in treating schizophrenia while minimizing adverse effects associated with traditional antipsychotics. Additionally, ongoing research explores its potential use in:

  • Adjunct Therapy: Combining Nemonapride with other medications for enhanced therapeutic outcomes.
  • Research Studies: Investigating its effects on various neurotransmitter systems beyond dopamine, such as serotonin pathways.

The compound's effectiveness and safety profile make it a significant focus in psychiatric pharmacotherapy research .

Properties

CAS Number

75272-39-8

Product Name

Nemonapride

IUPAC Name

N-[(2S,3S)-1-benzyl-2-methylpyrrolidin-3-yl]-5-chloro-2-methoxy-4-(methylamino)benzamide

Molecular Formula

C21H26ClN3O2

Molecular Weight

387.9 g/mol

InChI

InChI=1S/C21H26ClN3O2/c1-14-18(9-10-25(14)13-15-7-5-4-6-8-15)24-21(26)16-11-17(22)19(23-2)12-20(16)27-3/h4-8,11-12,14,18,23H,9-10,13H2,1-3H3,(H,24,26)/t14-,18-/m0/s1

InChI Key

KRVOJOCLBAAKSJ-KSSFIOAISA-N

SMILES

CC1C(CCN1CC2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3OC)NC)Cl

Synonyms

rel-5-Chloro-2-methoxy-4-(methylamino)-N-[(2R,3R)-2-methyl-1-(phennylmethyl)-3-pyrrolidinyl]benzamide; cis-5-Chloro-2-methoxy-4-(methylamino)-N-[2-methyl-1-_x000B_(phennylmethyl)-3-pyrrolidinyl]benzamide; Emilace; Emonapride; YM 09151; YM 09151-2;

Canonical SMILES

CC1C(CCN1CC2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3OC)NC)Cl

Isomeric SMILES

C[C@H]1[C@H](CCN1CC2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3OC)NC)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.